

Chemical structure and properties of 4-(1H-Pyrazol-3-yl)phenol

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Compound of Interest

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An In-depth Technical Guide to **4-(1H-Pyrazol-3-yl)phenol**: Structure, Properties, and Therapeutic Potential

Introduction

In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity is a proven strategy for the discovery of novel therapeutic agents. **4-(1H-Pyrazol-3-yl)phenol** represents a quintessential example of this approach, integrating the biologically versatile pyrazole nucleus with a phenolic moiety. Compounds containing both phenolic and pyrazole motifs are significant constituents of many bioactive molecules.[1][2] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the architecture of numerous pharmaceuticals, including the anti-inflammatory drug Celecoxib and the anti-obesity agent Rimonabant.[2][3] Concurrently, the phenol group is a well-established structural alert for antioxidant activity and a key interaction point for various biological receptors.

This technical guide offers a comprehensive overview of **4-(1H-Pyrazol-3-yl)phenol**, tailored for researchers, scientists, and drug development professionals. It delves into the molecule's chemical structure, physicochemical properties, synthetic pathways, and spectroscopic characterization. Furthermore, it synthesizes current knowledge on its diverse biological activities and explores the structure-activity relationships (SAR) that govern its therapeutic potential, providing a foundational resource for future research and development endeavors.

Chemical Identity and Physicochemical Properties

4-(1H-Pyrazol-3-yl)phenol, also referred to as 4-(1H-Pyrazol-5-yl)phenol due to tautomerism, is an aromatic heterocyclic compound. The pyrazole ring can exist in different tautomeric forms, which is a critical consideration in its synthesis and biological interactions.^[4] The fundamental properties of this core structure are summarized below.

| Property | Value | Source(s) |
|-------------------|--|-------------------------------|
| Molecular Formula | C ₉ H ₈ N ₂ O | ^[5] |
| Molecular Weight | 160.17 g/mol | ^[6] ^[7] |
| IUPAC Name | 4-(1H-Pyrazol-3-yl)phenol | ^[5] |
| Synonyms | 4-(1H-Pyrazol-5-yl)phenol | ^[5] |
| CAS Number | 135685725 (for 5-yl isomer) | ^[5] |
| Canonical SMILES | <chem>C1=CC(=CC=C1C2=CC=NN2)O</chem> | ^[5] |
| Predicted XlogP | 1.5 | ^[5] |
| Appearance | White to light yellow powder/crystal (typical for related compounds) | ^[8] |
| Melting Point | 90-94 °C (for the related isomer 2-(1H-Pyrazol-3-yl)phenol) | ^[9] |

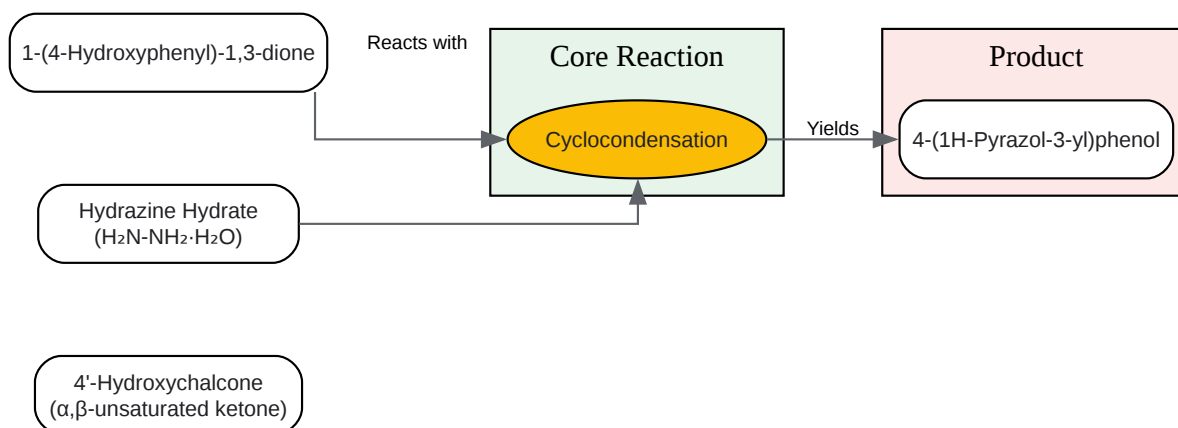
Note: Physicochemical data for the specific **4-(1H-Pyrazol-3-yl)phenol** isomer can be limited; therefore, data for closely related analogues are provided for context.

Synthesis and Characterization

The synthesis of phenolic pyrazole derivatives is well-established, with the most common and robust method being the cyclocondensation reaction between a 1,3-difunctional compound and hydrazine or its derivatives.^[3] This approach offers versatility in introducing substituents onto both the pyrazole and phenyl rings.

General Synthetic Workflow

The primary route to **4-(1H-Pyrazol-3-yl)phenol** involves the reaction of a 1-(4-hydroxyphenyl)-1,3-dione precursor with hydrazine hydrate. The choice of the 1,3-dicarbonyl starting material is critical as it directly dictates the substitution pattern of the final pyrazole.



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Caption: General workflow for the synthesis of **4-(1H-Pyrazol-3-yl)phenol**.

Spectroscopic Characterization

The structural confirmation of synthesized phenolic pyrazoles relies on a combination of standard spectroscopic techniques.^{[1][2]}

- ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will characteristically show signals for the aromatic protons on the phenol ring, typically in the δ 6.8-7.8 ppm range. The pyrazole ring protons will appear as distinct signals, and the protons of the phenolic -OH and pyrazole -NH groups will present as exchangeable singlets.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum confirms the presence of the aromatic and heterocyclic rings, with distinct chemical shifts for the phenolic carbon attached to the hydroxyl group (~155-160 ppm) and the carbons of the pyrazole ring.^[10]

- IR (Infrared) Spectroscopy: Key vibrational bands include a broad O-H stretch for the phenol group ($\sim 3200\text{--}3600\text{ cm}^{-1}$), an N-H stretch from the pyrazole ring ($\sim 3100\text{--}3300\text{ cm}^{-1}$), C=N and C=C stretching vibrations ($\sim 1500\text{--}1650\text{ cm}^{-1}$), and C-O stretching ($\sim 1200\text{--}1250\text{ cm}^{-1}$).
[10]
- Mass Spectrometry (MS): Provides the molecular ion peak corresponding to the molecular weight of the compound ($m/z \sim 160$), confirming its elemental composition.[11]

Biological Activities and Pharmacological Significance

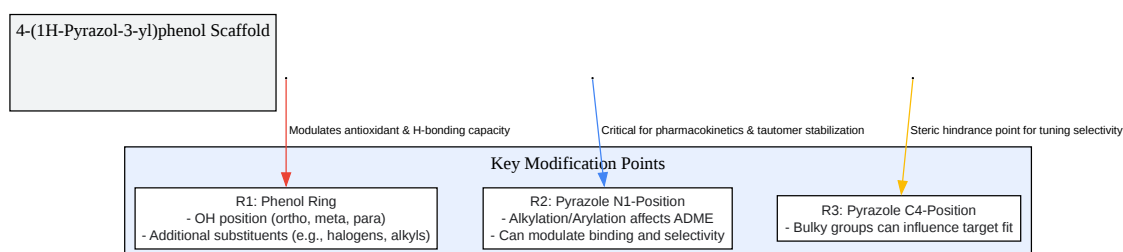
The **4-(1H-Pyrazol-3-yl)phenol** scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide spectrum of biological activities.[3][12] This broad applicability stems from the synergistic combination of the pyrazole core, which acts as a versatile binding element and a bioisostere for other aromatic rings, and the phenol group, a potent hydrogen bond donor and antioxidant.[4]

- Anti-inflammatory and Analgesic Activity: Many pyrazole derivatives are clinically used as nonsteroidal anti-inflammatory drugs (NSAIDs).[13] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes. Phenolic pyrazoles have shown potential as inhibitors of lipoxygenase (LOX), another key enzyme in the inflammatory cascade.[1][2]
- Antioxidant Activity: The phenolic hydroxyl group is a classic radical scavenger. Phenolic pyrazole derivatives have demonstrated potent antioxidant effects in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[1][2] This activity is crucial for combating oxidative stress implicated in numerous diseases.
- Anticancer Activity: The pyrazole nucleus is present in various anticancer agents.[14] Derivatives of **4-(1H-Pyrazol-3-yl)phenol** have been investigated for their cytotoxic effects against various cancer cell lines, with mechanisms potentially involving the inhibition of protein kinases or other signaling pathways crucial for tumor growth.[15]
- Antimicrobial and Antifungal Activity: The pyrazole scaffold has been incorporated into numerous compounds with significant antibacterial and antifungal properties.[12][13]

- Antitubercular Activity: Specific derivatives have shown good activity against Mycobacterium tuberculosis, highlighting their potential for developing new treatments for tuberculosis.[12]

Structure-Activity Relationship (SAR) Insights

Understanding the SAR is paramount for optimizing the potency and selectivity of **4-(1H-Pyrazol-3-yl)phenol** derivatives. The core structure presents several points for chemical modification to fine-tune its pharmacological profile.



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Caption: Key sites for molecular modification on the pyrazole-phenol scaffold.

- The Phenolic Group: The position and electronic environment of the hydroxyl group are critical. For antioxidant activity, a catechol (dihydroxy) moiety generally enhances radical scavenging capacity compared to a single hydroxyl group.[1] Halogenation of the phenol ring, such as introducing chlorine or bromine, can significantly increase antimicrobial potency.[16][17]
- The Pyrazole N1 Position: Substitution at the N1 position of the pyrazole ring is a common strategy. Attaching aryl groups can enhance binding to hydrophobic pockets in target enzymes. This position is crucial for modulating pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME).

- The Pyrazole C4 Position: The C4 position is another key site for modification. Introducing different functional groups here can alter the molecule's shape and electronic distribution, impacting its interaction with biological targets. For instance, SAR studies on related pyrazoles showed that substitutions at this position were critical for anti-biofilm activity.^[18]

Experimental Protocols

To facilitate further research, this section provides a representative, detailed protocol for the synthesis of a phenolic pyrazole derivative, a foundational step for any subsequent biological evaluation.

Protocol: Synthesis of 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol

This protocol is adapted from a known procedure for synthesizing a closely related analogue and illustrates the core cyclocondensation methodology.^[19] The causality behind experimental choices is explained to provide field-proven insight.

Objective: To synthesize a diaryl-substituted phenolic pyrazole via cyclocondensation of a 1,3-dione with phenylhydrazine, followed by demethylation.

Materials:

- 1-(2-Hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione
- Phenylhydrazine
- Absolute Ethanol
- 48% Hydrogen Bromide in Acetic Acid
- Standard reflux and purification apparatus (round-bottom flasks, condenser, magnetic stirrer, rotary evaporator, chromatography columns).

Step-by-Step Methodology:

- Step 1: Synthesis of the Pyrazole Intermediate (Cyclocondensation)

- Procedure: Dissolve 0.1 mole of 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione in 200 mL of absolute ethanol in a round-bottom flask. Add 0.1 mole of phenylhydrazine to the solution.
- Expertise: Using a 1:1 molar ratio ensures complete reaction of the dione. Ethanol is an excellent solvent for both reactants and facilitates the reaction towards completion under reflux.
- Procedure: Fit the flask with a condenser and reflux the mixture for 7 hours with constant stirring.
- Trustworthiness: Monitoring the reaction by Thin Layer Chromatography (TLC) is a self-validating step to confirm the consumption of starting materials and the formation of the product.
- Procedure: After completion, remove the solvent under reduced pressure using a rotary evaporator. This will yield a viscous residue.
- Procedure: Purify the residue by recrystallization from absolute ethanol to obtain the methoxy-protected pyrazole intermediate.
- Step 2: Demethylation to Yield Final Phenolic Product
 - Procedure: Take the purified intermediate from Step 1 and treat it with an excess of 48% hydrogen bromide in acetic acid.
 - Expertise: HBr in acetic acid is a powerful and classic reagent for cleaving aryl methyl ethers. The acidic conditions protonate the ether oxygen, making the methyl group susceptible to nucleophilic attack by the bromide ion, thus releasing the free phenol.
 - Procedure: Reflux the mixture until TLC analysis indicates the complete conversion of the starting material.
 - Procedure: After cooling, carefully pour the reaction mixture into ice water to precipitate the crude product.

- Procedure: Collect the solid product by filtration, wash thoroughly with water to remove residual acid, and dry.
- Procedure: Further purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final compound, 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol.
- Step 3: Characterization
 - Confirm the structure of the final product using ^1H NMR, ^{13}C NMR, IR spectroscopy, and Mass Spectrometry as described in Section 2.2.

Conclusion and Future Perspectives

4-(1H-Pyrazol-3-yl)phenol is a molecule of significant interest, standing at the intersection of proven pharmacophores. Its straightforward synthesis, coupled with the vast chemical space accessible through substitution, makes it an attractive scaffold for drug discovery campaigns. The diverse biological activities reported for its derivatives, ranging from anti-inflammatory to anticancer, underscore its therapeutic potential.

Future research should focus on synthesizing novel libraries of derivatives with systematic modifications at the key SAR points to develop compounds with enhanced potency and target selectivity. Investigating their mechanisms of action at a molecular level and exploring their potential in more complex disease models will be crucial steps in translating the promise of this versatile scaffold into next-generation therapeutic agents.

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